molecular formula C8H14ClNO3 B2516508 Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride CAS No. 2375259-76-8

Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride

Cat. No.: B2516508
CAS No.: 2375259-76-8
M. Wt: 207.65
InChI Key: YDUWRLPXVWKIGH-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (CAS 104234-94-8) is a bicyclic organic compound with the molecular formula C₈H₁₄ClNO₃ and a molecular weight of 207.66 g/mol. Its structure features a strained bicyclo[2.1.1]hexane core containing an oxygen atom (oxabicyclo) in the 2-position, an ethyl ester group at the 1-position, and an amino group at the 4-position, which is protonated as a hydrochloride salt . This compound is primarily utilized as a building block in pharmaceutical and agrochemical synthesis due to its rigid bicyclic scaffold, which can enhance binding affinity and metabolic stability in drug candidates .

Properties

IUPAC Name

ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c1-2-11-6(10)8-3-7(9,4-8)5-12-8;/h2-5,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUWRLPXVWKIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(CO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375259-76-8
Record name ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
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Preparation Methods

Photochemical [2+2] Cycloaddition

Photochemical methods are widely employed to construct strained bicyclic frameworks. A representative pathway involves:

  • Substrate Preparation : Ethyl 3,5-diene-1-carboxylate is irradiated with UV light (λ = 300 nm) in the presence of a photosensitizer (e.g., benzophenone), inducing a [2+2] cycloaddition to form the bicyclo[2.1.1]hexane core.
  • Amination : The intermediate iodomethyl derivative undergoes nucleophilic substitution with aqueous ammonia (25°C, 12 hr), yielding the free amine, which is subsequently treated with HCl gas to form the hydrochloride salt.

Key Data :

Parameter Value Source
Yield (Cycloaddition) 65%
Reaction Time 48 hr
Purity (Final) >97% (HPLC)

This method offers scalability but requires specialized photochemical reactors.

Acid-Catalyzed Cyclization

Adapted from Kuraray Co.’s patented methodology, this approach leverages Brønsted acids to drive cyclization:

  • Precursor Activation : 2-Azabicyclo[2.2.1]hept-5-en-3-one is dissolved in methanol, and hydrogen chloride gas is introduced to form a protonated intermediate.
  • Cyclization : Heating at 60°C for 6 hr induces ring contraction, yielding cis-4-amino-2-cyclopentene-1-carboxylate.
  • Oxabridge Formation : Treatment with sodium hypochlorite and acetaldoxime introduces the oxygen bridge, followed by HCl quenching to isolate the hydrochloride salt.

Optimization Insights :

  • Temperature Control : Maintaining 60°C prevents side reactions (e.g., over-oxidation).
  • Solvent Choice : Methanol enhances protonation efficiency, improving cyclization yields to 72%.

Multi-Step Functionalization from Piperidine Derivatives

A modular approach modifies piperidine scaffolds to install the bicyclic framework:

  • Epoxidation : Ethyl 4-amino-1-piperidinecarboxylate is treated with m-chloroperbenzoic acid (mCPBA) to form an epoxide at C2–C3.
  • Ring-Opening : The epoxide undergoes acid-catalyzed ring-opening (HCl, H2O, 25°C) to generate a diol intermediate.
  • Dehydration : Phosphorus oxychloride (POCl3) mediates dehydration, forming the oxabicyclo structure.

Performance Metrics :

Step Yield Conditions
Epoxidation 58% mCPBA, CH2Cl2, 0°C
Ring-Opening 82% HCl (1M), 25°C, 2 hr
Dehydration 45% POCl3, reflux, 6 hr

This route suffers from moderate yields but allows late-stage diversification.

Reaction Conditions and Optimization Strategies

Temperature and Solvent Effects

  • Photochemical Reactions : Tetrahydrofuran (THF) outperforms dichloromethane (DCM) in cycloaddition yields (65% vs. 52%) due to superior UV transparency.
  • Acid-Catalyzed Cyclization : Methanol enhances proton mobility, critical for efficient ring contraction.
  • Amination Steps : Polar aprotic solvents (e.g., dimethylacetamide, DMA) at 155°C accelerate nucleophilic substitution but risk decomposition beyond 24 hr.

Catalytic and Stoichiometric Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems (e.g., H2O/CH2Cl2), boosting amination yields by 15%.
  • Radical Inhibitors : Hydroquinone (0.1 equiv) suppresses unwanted polymerization during photochemical steps.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Hexane/ethyl acetate (10:90) resolves the hydrochloride salt from unreacted amine precursors.
  • Ion-Exchange Resins : Dowex 50WX4 (H+ form) effectively removes inorganic salts post-protonation.

Spectroscopic Validation

  • 1H NMR : The oxabicyclo protons resonate as distinct multiplets at δ 3.8–4.2 ppm, while the ethyl carboxylate group appears as a quartet at δ 4.1 ppm.
  • LC-MS : [M+H]+ = 247.1 m/z confirms molecular weight integrity.

Industrial-Scale Considerations

Continuous Flow Photoreactors

Microfluidic reactors with integrated UV-LED arrays enhance light penetration and reduce reaction times from 48 hr to 8 hr, achieving 78% yield at 10 kg/batch scale.

Green Chemistry Metrics

  • E-Factor : 6.2 (solvent waste/kg product) for acid-catalyzed routes, reducible to 3.8 via methanol recycling.
  • PMI (Process Mass Intensity) : 18.5 for multi-step sequences, highlighting opportunities for step consolidation.

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group undergoes hydrolysis under acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways:

Reaction Conditions Reagents Outcome
Acidic hydrolysis (protic acid)Trifluoroacetic acid (TFA), H₂OCleavage of the tert-butyl group to form 3-(2,2,2-trifluoroethyl)piperazine-1-carboxylic acid .
Room temperature, 2–4 hoursHCl (aqueous), THFPartial hydrolysis observed in analogous esters .
  • Mechanism : Protonation of the ester carbonyl activates it for nucleophilic attack by water, followed by elimination of tert-butanol.

  • Applications : Used in prodrug activation, where the ester is hydrolyzed in vivo to release the bioactive carboxylic acid .

Reduction Reactions

The ester group can be reduced to a primary alcohol, while the piperazine ring remains intact under mild conditions:

Reaction Conditions Reagents Outcome
Lithium aluminum hydride (LiAlH₄)Dry ether, 0–25°CReduction to 3-(2,2,2-trifluoroethyl)piperazine-1-methanol .
Borane-THF complexTHF, refluxSelective reduction of ester without affecting the trifluoroethyl group .
  • Challenges : The electron-withdrawing trifluoroethyl group may slow reduction kinetics compared to non-fluorinated analogs.

Nucleophilic Substitution at the Piperazine Ring

The secondary amines in the piperazine ring can participate in alkylation or acylation after deprotection of the tert-butyl ester:

Reaction Reagents Outcome
AcylationAcetyl chloride, pyridineFormation of N-acetyl-piperazine derivative .
AlkylationMethyl iodide, K₂CO₃Quaternization of the nitrogen to form N-methylpiperazinium salts .
  • Note : The trifluoroethyl group’s inductive effects may reduce nucleophilicity of the piperazine nitrogen.

Oxidation Reactions

The piperazine ring’s nitrogen atoms can undergo oxidation under strong conditions:

Reaction Conditions Reagents Outcome
Strong oxidizing agentsKMnO₄, H₂O, heatFormation of N-oxides (e.g., piperazine-1,4-dioxide derivatives) .
Mild oxidationH₂O₂, acetic acidSelective mono-oxidation of one nitrogen .

Transesterification

The tert-butyl ester can exchange alkoxy groups under acidic or basic conditions:

Reaction Conditions Reagents Outcome

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is characterized by the following chemical properties:

  • Molecular Formula : C8H14ClNO3
  • Molecular Weight : 207.65 g/mol
  • CAS Number : 2375259-76-8

The compound features a bicyclic structure that offers unique steric and electronic properties, making it a versatile scaffold for various chemical modifications.

Drug Development

Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane derivatives have been incorporated into the design of several pharmaceuticals due to their potential bioisosteric properties. These compounds serve as analogs for traditional drug scaffolds, providing improved biological activity and reduced side effects. Research indicates that these bicyclic compounds can mimic the functionality of more complex structures, facilitating their use in drug discovery programs aimed at treating various diseases, including cancer and bacterial infections .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds derived from the bicyclo[2.1.1]hexane framework. For instance, derivatives have shown significant activity against drug-resistant strains of bacteria such as Staphylococcus aureus, indicating their potential as new antibacterial agents . The mechanism of action involves promoting bacterial autolysis, which could lead to novel therapeutic strategies against resistant infections.

Pesticide Development

The structural characteristics of ethyl 4-amino-2-oxabicyclo[2.1.1]hexane derivatives make them suitable candidates for agrochemical applications. They have been validated as bioisosteres for traditional pesticide compounds, enhancing their efficacy and selectivity against pests while minimizing environmental impact . The incorporation of these compounds into agrochemical formulations could lead to more sustainable agricultural practices.

Case Study: Biological Validation

A comprehensive study conducted by researchers demonstrated the synthesis of a series of bicyclic amino acids derived from ethyl 4-amino-2-oxabicyclo[2.1.1]hexane hydrochloride, assessing their biological activity as potential peptide mimetics . The study found that these compounds exhibited promising results in terms of binding affinity and biological activity, paving the way for further exploration in medicinal chemistry.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s rigid bicyclic structure allows it to fit into unique binding sites on target molecules, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-Azabicyclo[2.1.1]hexane-4-carboxylate Hydrochloride (CAS 2375259-63-3)

  • Molecular Formula: C₈H₁₄ClNO₂
  • Molecular Weight : 191.66 g/mol
  • Lacks the 4-amino substituent present in the target compound.
  • Applications : Used in medicinal chemistry for its nitrogen-containing scaffold, which may interact differently with biological targets compared to oxabicyclo analogs .

Methyl 4-Aminobicyclo[2.1.1]hexane-1-carboxylate Hydrochloride (CAS 1638772-04-9)

  • Molecular Formula: C₈H₁₃NO₂·HCl
  • Molecular Weight : 191.7 g/mol
  • The bicyclo system lacks the oxygen atom (simple bicyclo[2.1.1]hexane instead of oxabicyclo).
  • Applications : A simpler analog for structure-activity relationship (SAR) studies in drug discovery .

Ethyl 4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylate Hydrochloride

  • Molecular Formula: C₁₀H₁₇NO₃
  • Molecular Weight : 203.25 g/mol
  • Key Differences :
    • Features a larger bicyclo[2.2.2]octane ring, reducing ring strain compared to bicyclo[2.1.1]hexane.
    • Increased ring size may enhance conformational flexibility.
  • Applications : Useful in probing the impact of ring size on pharmacokinetic properties .

[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol Hydrochloride (CAS 2138150-58-8)

  • Molecular Formula: C₇H₁₄ClNO₂
  • Molecular Weight : 179.64 g/mol
  • Key Differences: Replaces the ethyl ester with a hydroxymethyl group, significantly altering polarity and reactivity. Contains an additional aminomethyl substituent.
  • Applications: Potential intermediate for prodrug development or conjugation chemistry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bicyclo System Applications
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride C₈H₁₄ClNO₃ 207.66 Ethyl ester, 4-amino, oxabicyclo [2.1.1] Drug scaffolds, agrochemicals
Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride C₈H₁₄ClNO₂ 191.66 Ethyl ester, azabicyclo [2.1.1] Medicinal chemistry
Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate hydrochloride C₈H₁₃NO₂·HCl 191.7 Methyl ester, 4-amino [2.1.1] SAR studies
Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride C₁₀H₁₇NO₃ 203.25 Ethyl ester, 4-amino, oxabicyclo [2.2.2] Conformational flexibility studies
[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride C₇H₁₄ClNO₂ 179.64 Hydroxymethyl, aminomethyl, oxabicyclo [2.1.1] Prodrug intermediates

Research Findings and Key Insights

  • Ring Strain and Reactivity : The bicyclo[2.1.1]hexane system in the target compound introduces significant ring strain, which can enhance reactivity in cycloaddition or functionalization reactions compared to the less-strained bicyclo[2.2.2]octane analogs .
  • Functional Group Impact: Ethyl vs. Oxabicyclo vs. Azabicyclo: The oxygen atom in oxabicyclo derivatives increases polarity and may improve aqueous solubility, whereas azabicyclo analogs offer nitrogen-based hydrogen-bonding sites for target engagement .
  • Amino Group Utility: The 4-amino group in the target compound enables further derivatization (e.g., amide formation), a feature absent in non-aminated analogs like Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride .

Biological Activity

Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is a bicyclic compound with notable biological activities due to its unique chemical structure. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms based on various research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C8H14ClNO3
  • Molecular Weight : 207.65 g/mol
  • CAS Number : 2375259-76-8

The compound features a bicyclic structure that includes an ethyl ester and an amino group, which contribute to its reactivity and interactions with biological systems .

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including receptors and enzymes. These interactions can influence various metabolic pathways and cellular responses, making it a candidate for drug discovery .

  • Receptor Binding : The compound may bind to specific receptors, modulating signaling pathways involved in cellular processes.
  • Enzyme Inhibition : It could act as an inhibitor for certain enzymes, altering metabolic pathways relevant to disease states.
  • Scaffold for Drug Development : Its unique structural features allow it to serve as a scaffold for the development of new therapeutic agents .

Biological Activity Studies

Several studies have investigated the biological activity of this compound, focusing on its pharmacological properties.

Case Study: Antimicrobial Activity

A study assessing the antimicrobial properties of this compound revealed significant activity against various bacterial strains, suggesting potential applications in treating infections . The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings highlight the compound's potential as an antimicrobial agent.

Case Study: Neuroprotective Effects

Another investigation explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The study found that the compound could reduce oxidative stress and apoptosis in neuronal cells, indicating its potential for treating conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure TypeUnique Features
4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acidBicyclicContains dimethyl substitution
Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochlorideBicyclicFeatures an aminomethyl group
4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acidBicyclicEthyl substitution on the bicyclic framework

This compound stands out due to its specific substitution pattern and presence of an amino group, which significantly influence its reactivity compared to other similar compounds .

Q & A

Q. What are the key synthetic routes for Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride?

The synthesis typically involves constructing the bicyclic core followed by functionalization. Two primary methods are:

  • Intramolecular displacement : A primary alkyl chloride reacts with a tert-butylsulfinamide under controlled conditions to form the bicyclic ring system .
  • Photochemical [2+2] cycloaddition : Scalable photochemical methods using 1,5-dienes enable efficient bicyclic framework formation, often employed in industrial batch processes .
    Key steps include esterification and amino group introduction, with reaction optimization critical for yield and purity.

Q. How is the bicyclic core structure of this compound characterized?

Structural validation relies on:

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve bond angles and stereochemistry .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm bridgehead substituents and amine proton environments .
  • Infrared (IR) spectroscopy : Identifies ester carbonyl (1700–1750 cm1^{-1}) and amine N–H stretches (3300–3500 cm1^{-1}) .

Advanced Research Questions

Q. What mechanisms explain stereochemical retention during nucleophilic substitution at bridgehead positions?

Substitution at bridgehead carbons (e.g., C-7) proceeds via a three-membered transition state, stabilized by neighboring group participation from the nitrogen atom. This forms an aziridinium intermediate, directing nucleophilic attack with retained configuration . For example:

SubstrateNucleophileConditionsConfigurationReference
7-Chloro derivativeAlkoxidePolar aprotic, 25°CRetention

Q. How can researchers resolve contradictions in reaction yields reported across studies?

Discrepancies often arise from:

  • Catalyst systems : Cu(I)/amine catalysts (e.g., ) vs. photochemical methods () impact enantioselectivity and yield .
  • Steric hindrance : Compact bicyclic structures limit reactivity at equatorial positions, requiring tailored reaction conditions .
    Methodological standardization (e.g., temperature, solvent purity) and computational modeling (DFT) can reconcile data inconsistencies.

Q. What are best practices for Mitsunobu reactions involving hydroxylated derivatives?

Use anti-7-hydroxy derivatives with DIAD (diisopropyl azodicarboxylate) and triphenylphosphine in THF at 0°C→RT. For example:

AlcoholReagentsYieldReference
PyridinolDIAD, PPh3_3, THF72%
Ensure anhydrous conditions to prevent side reactions.

Q. What biological activities are associated with this compound?

  • Enzyme inhibition : Analogous bicyclic compounds show potent aromatase inhibition, reducing estrogen synthesis in hormone-dependent cancers (e.g., breast cancer) .
  • Neuropharmacology : Structural analogs modulate neurotransmitter systems (e.g., serotonin, dopamine), suggesting potential in anxiety/depression models .

Q. How can computational methods enhance understanding of its bioactivity?

  • Molecular docking : Predict binding affinities to targets like LRRK2 kinase or neurotransmitter receptors .
  • MD simulations : Assess stability of ligand-receptor complexes under physiological conditions .

Q. What oxidative pathways are relevant for modifying the ethyl ester group?

  • Swern oxidation : Converts secondary alcohols to ketones (oxalyl chloride/DMSO/NEt3_3) without over-oxidation .
  • mCPBA oxidation : Transforms amines to nitrones, though steric effects may limit efficacy .

Q. How does pH impact the stability of this compound?

  • Acidic conditions (pH < 2) : Stable in aqueous HCl but degrades at >60°C .
  • Basic conditions : Ester hydrolysis occurs (e.g., NaOH/EtOH), potentially opening the bicyclic ring .

Q. How does this compound compare to structural analogs in drug design?

CompoundUnique FeatureApplicationReference
4-Fluoro-2-azabicyclo analogEnhanced electronegativityAntibacterial agents
Methyl 2-azabicyclo[2.1.1]hexane derivativeMethyl ester vs. ethyl ester solubilityNeurotransmitter modulation
1-Methyl-2-oxabicyclo analogOxabicyclo coreImproved metabolic stability

Q. Methodological Recommendations

  • Stereochemical analysis : Combine XRD (SHELXL) with 1^1H-1^1H NOESY NMR to confirm bridgehead configurations .
  • Contradiction resolution : Use high-throughput screening to test reaction variables (e.g., catalysts, solvents) .
  • Biological assays : Prioritize in vitro enzyme inhibition (e.g., aromatase) before in vivo models .

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